(4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine is a chemical compound with the molecular formula C17H16N2S It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
It is known that thiazole derivatives, such as this compound, exhibit a wide range of biological activities . The targets can vary depending on the specific substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der waals forces . The orientation of the thiazole ring and the electrostatic potential of the substituents can significantly influence these interactions .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biological pathways due to their diverse biological activities .
Pharmacokinetics
The pharmacokinetic properties of thiazole derivatives can be influenced by the specific substituents on the thiazole ring .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine typically involves the reaction of 2,4-dimethylphenylamine with a thiazole derivative under specific conditions. One common method includes the use of a condensation reaction where the amine group of 2,4-dimethylphenylamine reacts with a thiazole derivative in the presence of a catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amines.
Scientific Research Applications
Chemistry
In chemistry, (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
Comparison with Similar Compounds
Similar Compounds
- (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine
- 2,4-Dimethylphenylamine
- Thiazole derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the 2,4-dimethylphenyl group and the thiazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
4-(2,4-dimethylphenyl)-N-phenyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-12-8-9-15(13(2)10-12)16-11-20-17(19-16)18-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUHVNXEKLQHMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.